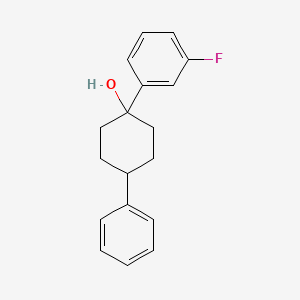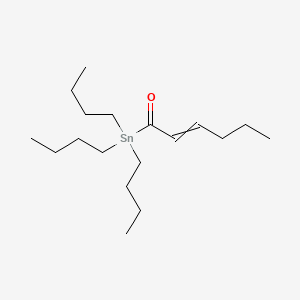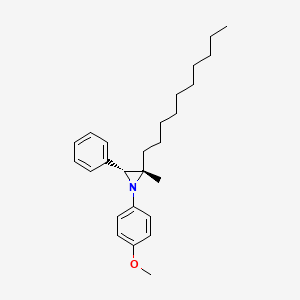
(2S)-3-Anilino-2-hydroxypropyl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is a chemical compound that combines an aniline group with a hydroxypropyl chain and an octadecanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Anilino-2-hydroxypropyl octadecanoate typically involves the esterification of octadecanoic acid with (2S)-3-anilino-2-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
化学反応の分析
Types of Reactions
(2S)-3-Anilino-2-hydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (2S)-3-anilino-2-oxopropyl octadecanoate.
Reduction: Formation of (2S)-3-anilino-2-hydroxypropyl octadecanol.
Substitution: Formation of nitro- or halogen-substituted derivatives of this compound.
科学的研究の応用
(2S)-3-Anilino-2-hydroxypropyl octadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
作用機序
The mechanism of action of (2S)-3-Anilino-2-hydroxypropyl octadecanoate involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypropyl chain and octadecanoate ester can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.
類似化合物との比較
Similar Compounds
(2S)-3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl laurate: Similar structure but with a laurate ester instead of an octadecanoate ester.
Uniqueness
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is unique due to its specific combination of an aniline group, a hydroxypropyl chain, and an octadecanoate ester. This unique structure imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, which can be advantageous in various applications compared to its similar compounds.
特性
CAS番号 |
398994-80-4 |
|---|---|
分子式 |
C27H47NO3 |
分子量 |
433.7 g/mol |
IUPAC名 |
[(2S)-3-anilino-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h16-18,20-21,26,28-29H,2-15,19,22-24H2,1H3/t26-/m0/s1 |
InChIキー |
SLRDDUYBMZYDTO-SANMLTNESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CNC1=CC=CC=C1)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


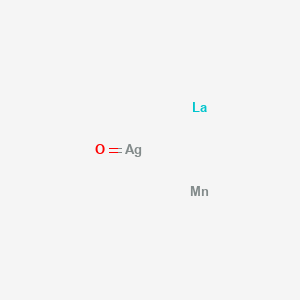

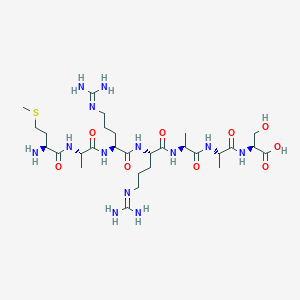
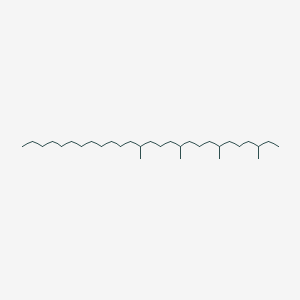
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
